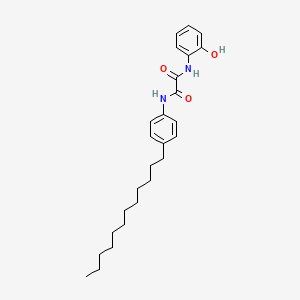
4-(Acryloyloxy)butyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acryloyloxy)butyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Preparation Methods
The synthesis of 4-(Acryloyloxy)butyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid with butanol. This reaction is catalyzed by acids and often requires the removal of water to drive the reaction to completion. Industrial production methods may involve continuous processes with the use of polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during the synthesis .
Chemical Reactions Analysis
4-(Acryloyloxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl groups in the compound make it susceptible to polymerization, forming high molecular weight polymers.
Esterification and Transesterification: The ester groups can undergo reactions with alcohols or amines, leading to the formation of new esters or amides.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Scientific Research Applications
4-(Acryloyloxy)butyl 2-methylprop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology and Medicine: The compound is used in the development of biomedical materials such as contact lenses and bone cements due to its biocompatibility and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Acryloyloxy)butyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The vinyl groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. This polymerization process is crucial for its applications in creating various polymeric materials .
Comparison with Similar Compounds
4-(Acryloyloxy)butyl 2-methylprop-2-enoate can be compared with other acrylates such as butyl acrylate and 2-ethylhexyl acrylate. While all these compounds share similar polymerization properties, this compound is unique due to its specific ester structure, which imparts distinct mechanical and chemical properties to the resulting polymers .
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Properties
CAS No. |
210967-81-0 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-prop-2-enoyloxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-4-10(12)14-7-5-6-8-15-11(13)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI Key |
BEXZDGOYQDOBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

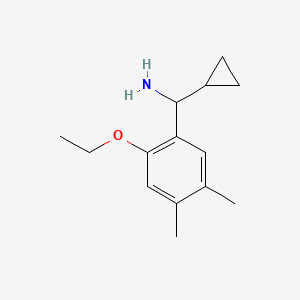
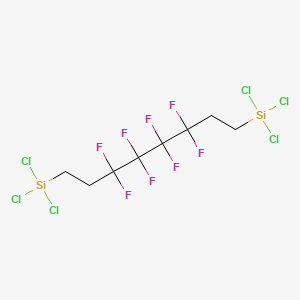

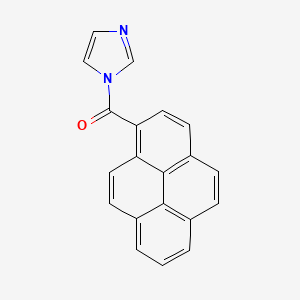
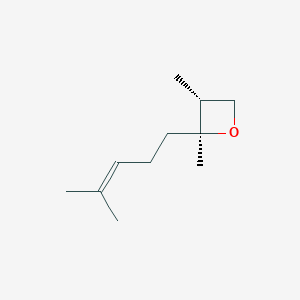
![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
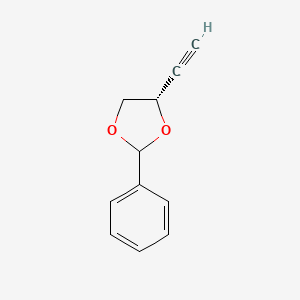
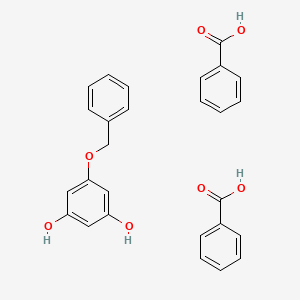
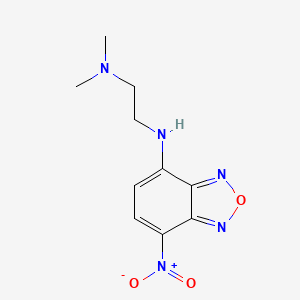
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
